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molecular formula C7H11F3N2O B1337423 2,2,2-trifluoro-N-(piperidin-4-yl)acetamide CAS No. 97181-51-6

2,2,2-trifluoro-N-(piperidin-4-yl)acetamide

Cat. No. B1337423
M. Wt: 196.17 g/mol
InChI Key: SVIRKOCSSOKHBX-UHFFFAOYSA-N
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Patent
US06235731B1

Procedure details

Using 4 g of 10% palladium-on-carbon (50% hydrous) as a catalyst, 11.431 g (39.927 mM) of N-(1-benzyl-piperidin-4-yl)trifluoroacetamide was hydrogenated in 100 ml of methanol at room temperature and atmospheric pressure until the starting compound had disappeared (i.e. for 2 hours). The catalyst in the reaction mixture was filtered off with the aid of celite and washed with methanol. The filtrate and washes were pooled and the solvent was distilled off under reduced pressure to provide crude N-(piperidin-4-yl)trifluoroacetamide. This crude product was not purified but used as it was in the next reaction. To a solution of the crude N-(piperidin-4-yl)trifluoroacetamide and 6.68 ml (47.9 mM) of triethylamine in tetrahydrofuran (50 ml)-methanol (20 ml) was added 9.59 g (43.9 mM) of di-tert-butyl dicarbonate dropwise at room temperature and the mixture was stirred at the prevailing temperature overnight. The solvent was then distilled off under reduced pressure and the residue was purified by silica gel column chromatography (hexane/ethyl acetate=3/1) to provide the title compound.
Quantity
11.431 g
Type
reactant
Reaction Step One
Quantity
4 g
Type
catalyst
Reaction Step Two
Quantity
100 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
C([N:8]1[CH2:13][CH2:12][CH:11]([NH:14][C:15](=[O:20])[C:16]([F:19])([F:18])[F:17])[CH2:10][CH2:9]1)C1C=CC=CC=1>[Pd].CO>[NH:8]1[CH2:13][CH2:12][CH:11]([NH:14][C:15](=[O:20])[C:16]([F:18])([F:17])[F:19])[CH2:10][CH2:9]1

Inputs

Step One
Name
Quantity
11.431 g
Type
reactant
Smiles
C(C1=CC=CC=C1)N1CCC(CC1)NC(C(F)(F)F)=O
Step Two
Name
Quantity
4 g
Type
catalyst
Smiles
[Pd]
Step Three
Name
Quantity
100 mL
Type
solvent
Smiles
CO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
(i.e. for 2 hours)
Duration
2 h
FILTRATION
Type
FILTRATION
Details
The catalyst in the reaction mixture was filtered off with the aid of celite
WASH
Type
WASH
Details
washed with methanol
DISTILLATION
Type
DISTILLATION
Details
the solvent was distilled off under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
N1CCC(CC1)NC(C(F)(F)F)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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